6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile
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Overview
Description
6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Catalysts and specific reaction conditions are employed to increase yield and purity. For example, the use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyridine-3-carbonitrile: Another pyridine derivative with similar synthetic routes and applications.
Pyrrolidine-2-carbonitrile: A related compound used in drug discovery.
Uniqueness
Its chloromethyl and acetyl groups make it versatile for various chemical transformations, setting it apart from other pyridine derivatives .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-acetyl-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)9-3-7(4-10)2-8(5-11)12-9/h2-3H,4H2,1H3 |
InChI Key |
AZZVCJCUPUCIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)CCl |
Origin of Product |
United States |
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